molecular formula C12H13Cl3N2O B11044326 2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone

2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone

Cat. No.: B11044326
M. Wt: 307.6 g/mol
InChI Key: NHIBNRMGDYAKMV-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone: , also known by its chemical formula C12H13Cl3N2O , is a synthetic organic compound. It belongs to the class of aryl ketones and contains both a chlorinated phenyl ring and a piperazine moiety. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 2-chloroacetyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.

b. Reaction Conditions: The reaction typically occurs under anhydrous conditions, using an appropriate solvent (such as dichloromethane or chloroform). Acidic or basic catalysts may be employed to facilitate the reaction. Temperature control is crucial to achieve high yields.

c. Industrial Production: While not widely produced on an industrial scale, research laboratories and pharmaceutical companies synthesize this compound for scientific investigations and drug development.

Chemical Reactions Analysis

a. Reaction Types:

    Nucleophilic Substitution: The initial synthesis involves nucleophilic substitution of the chlorine atom in by the piperazine nitrogen.

    Reduction: Reduction of the ketone group can yield secondary amines.

    Acylation: The compound can undergo acylation reactions with various reagents.

b. Common Reagents and Conditions:

    Reagents: 1-(2,3-dichlorophenyl)piperazine, 2-chloroacetyl chloride, reducing agents.

    Conditions: Anhydrous solvents, acid/base catalysts, controlled temperature.

c. Major Products: The major product of the initial synthesis is the desired 2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone . Further reactions may yield derivatives or modified forms.

Scientific Research Applications

a. Medicinal Chemistry:

    Antipsychotic Agents: The compound’s piperazine ring makes it relevant for research in antipsychotic drug development.

    Neuropharmacology: Investigating its effects on neurotransmitter systems.

b. Biological Studies:

    Receptor Binding Assays: Assessing its interaction with specific receptors.

    Cell Culture Studies: Evaluating its impact on cellular processes.

c. Industrial Use: While not directly used in industry, its derivatives may find applications in drug discovery and development.

Mechanism of Action

The exact mechanism remains an area of ongoing research. its piperazine moiety suggests potential interactions with neurotransmitter receptors or other cellular targets.

Comparison with Similar Compounds

    1-(2,4-dichlorophenyl)ethanone: Similar in structure but lacks the piperazine ring.

    1-(2,3-dichlorophenyl)piperazine: The precursor used in the synthesis.

    Other Aryl Ketones: Explore related compounds for comparative analysis.

Remember that scientific advancements continually shape our understanding of compounds like this one.

Properties

Molecular Formula

C12H13Cl3N2O

Molecular Weight

307.6 g/mol

IUPAC Name

2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H13Cl3N2O/c13-8-11(18)17-6-4-16(5-7-17)10-3-1-2-9(14)12(10)15/h1-3H,4-8H2

InChI Key

NHIBNRMGDYAKMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CCl

Origin of Product

United States

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